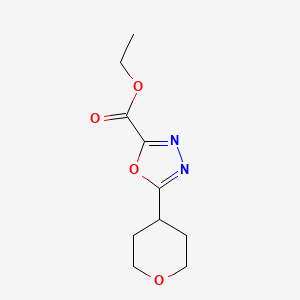
N-propylisoindoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-propylisoindoline-2-carboxamide is a chemical compound belonging to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
作用機序
Target of Action
N-propylisoindoline-2-carboxamide, an indole-2-carboxamide derivative, has been identified to target the mycobacterial membrane protein large 3 transporter (MmpL3) and oncogenic protein kinases such as EGFR, BRAFV600E, and VEGFR-2 . MmpL3 plays a crucial role in the survival of Mycobacterium tuberculosis, while the oncogenic protein kinases are involved in various cancer progression pathways .
Mode of Action
The compound interacts with its targets, leading to inhibition of their activities. For instance, it inhibits MmpL3, disrupting the survival mechanism of Mycobacterium tuberculosis . Similarly, it inhibits the oncogenic protein kinases, thereby disrupting the signaling pathways involved in cancer progression .
Biochemical Pathways
The inhibition of MmpL3 disrupts the lipid transport in Mycobacterium tuberculosis, affecting its survival . On the other hand, the inhibition of oncogenic protein kinases disrupts the signaling pathways involved in cell proliferation, angiogenesis, and metastasis, thereby affecting the progression of various cancers .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). These properties are influenced by the physicochemical properties of the drug and other factors such as human behavior (e.g., food and drug intake) and genetics . .
Result of Action
The inhibition of MmpL3 by this compound leads to the growth inhibition of Mycobacterium tuberculosis . In the context of cancer, the compound’s inhibition of oncogenic protein kinases results in antiproliferative activity, thereby inhibiting the growth of cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-propylisoindoline-2-carboxamide typically involves the reaction of isoindoline-2-carboxylic acid with propylamine. The reaction is carried out under controlled conditions, often using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond . The reaction is usually performed in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-propylisoindoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, alcohol derivatives, and various substituted isoindoline derivatives .
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
類似化合物との比較
N-propylisoindoline-2-carboxamide can be compared with other isoindoline derivatives such as:
- N-methylisoindoline-2-carboxamide
- N-ethylisoindoline-2-carboxamide
- N-butylisoindoline-2-carboxamide
These compounds share similar structural features but differ in the length and nature of the alkyl substituent on the nitrogen atom. The unique properties of this compound, such as its specific biological activities and reactivity, distinguish it from its analogs .
特性
IUPAC Name |
N-propyl-1,3-dihydroisoindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-2-7-13-12(15)14-8-10-5-3-4-6-11(10)9-14/h3-6H,2,7-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADIQBDNCGKEGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B3015246.png)

![4-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3015248.png)


![8-(2,4-dimethylphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3015255.png)

![1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B3015259.png)

![1-(2-Fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]methanesulfonamide](/img/structure/B3015261.png)



![N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chloro-2-methoxybenzamide](/img/structure/B3015268.png)
